molecular formula C13H15NO5 B2792598 Cyclohexyl (4-nitrophenyl) Carbonate CAS No. 176787-42-1

Cyclohexyl (4-nitrophenyl) Carbonate

Cat. No. B2792598
CAS RN: 176787-42-1
M. Wt: 265.265
InChI Key: NTGDMUVJXIBLHH-UHFFFAOYSA-N
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Description

Cyclohexyl (4-nitrophenyl) carbonate, or 4-CNPC, is an organic compound with a molecular formula of C11H13NO5. It is a white, crystalline solid, and is used as a reagent in various chemical reactions. It is also known as 4-nitrophenyl cyclohexyl carbonate, 4-nitrocyclohexyl carbonate, and 4-nitrocyclohexyl phenyl carbonate. 4-CNPC is a versatile reagent in organic synthesis, and is used in a variety of reactions, such as the synthesis of heterocyclic compounds, peptides, and polymers.

Scientific Research Applications

  • Catalytic Antibody Preparation Studies :

    • Cyclohexyl (4-nitrophenyl) Carbonate has been studied in the context of catalytic antibodies. Research by Resmini et al. (1997) and Gallacher et al. (1991) explored the hydrolytic activity of polyclonal catalytic antibodies, revealing essential roles for tyrosine and arginine side chains in catalysis and providing insight into the mechanism of antibody-mediated hydrolysis (Resmini et al., 1997) (Gallacher et al., 1991).
  • Polyimide Synthesis :

    • Yang et al. (2004) researched the synthesis and properties of organosoluble polyimides, using a process that included the nucleophilic substitution reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane and 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate. This study contributes to the understanding of polyimide properties and applications (Yang et al., 2004).
  • Polymer Synthesis and Analysis :

    • Meerendonk et al. (2005) investigated the chain microstructure and reaction mechanisms of polycyclohexene carbonate, synthesized with various zinc catalysts. This research enhances the understanding of polymer synthesis and its potential applications (Meerendonk et al., 2005).
  • Kinetic Studies in Organic Chemistry :

    • The kinetics and mechanism of aminolysis reactions involving 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates have been studied by Castro et al. (2003), contributing to a deeper understanding of reaction mechanisms in organic chemistry (Castro et al., 2003).
  • Anticancer and Antioxidant Studies :

    • Research by Sayed et al. (2021) focused on the synthesis of tetrahydroisoquinolines bearing nitrophenyl groups, which included studies on their anticancer and antioxidant properties, highlighting the potential medical applications of these compounds (Sayed et al., 2021).
  • Electrochemical Applications :

    • Tobishima et al. (2003) explored the influence of electrolyte additives, including cyclohexylbenzene, on the safety and cycle life of rechargeable lithium cells. This study is significant for battery technology and energy storage systems (Tobishima et al., 2003).

properties

IUPAC Name

cyclohexyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGDMUVJXIBLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of cyclohexanol (1.0 g, 10 mmol) in THF (20 mL) at 0° C. was added pyridine (0.97 mL, 12 mmol). After 5 min stirring under N2, a solution of 4-nitrophenyl chloroformate (2.2 g, 11 mmol) in THF (15 mL) was added slowly. After addition, the reaction mixture was stirred at 0° C. for 30 min, and then at RT for 3 h. The precipitate was filtered, the filtrate was concentrated. The resulting residue was chromatographed (40 g silica gel) eluting with EtOAc (0-20%) in hexanes to give the title compound (2.4 g, 91%) as a white solid.
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1 g
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0.97 mL
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20 mL
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2.2 g
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15 mL
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Yield
91%

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